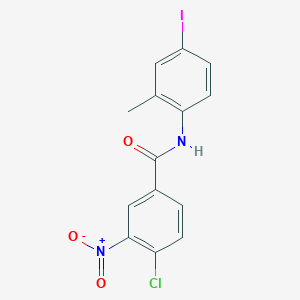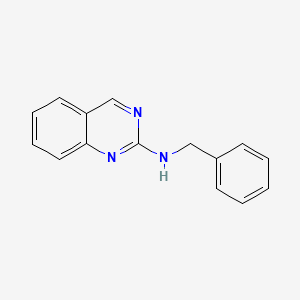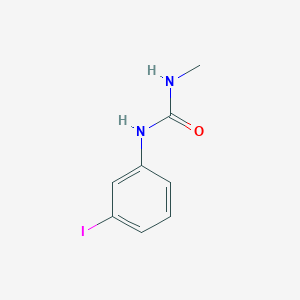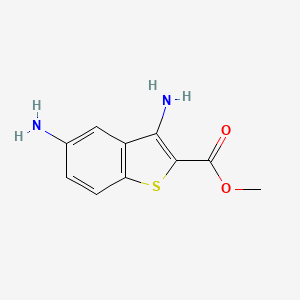
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, also known as CINPA1, is a small molecule inhibitor that has been developed to target the activity of the protein, inositol requiring enzyme 1 alpha (IRE1α). This protein is a key component of the endoplasmic reticulum (ER) stress response pathway, which plays a critical role in maintaining cellular homeostasis. The inhibition of IRE1α activity has been shown to have potential therapeutic benefits for a range of diseases, including cancer, neurodegeneration, and autoimmune disorders.
作用機序
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide works by inhibiting the activity of IRE1α, which is a key component of the ER stress response pathway. This pathway is activated in response to a range of cellular stresses, including nutrient deprivation, hypoxia, and the accumulation of misfolded proteins in the ER. IRE1α plays a critical role in this pathway by cleaving the mRNA encoding the transcription factor XBP1, which is required for the expression of genes involved in the ER stress response. By inhibiting IRE1α activity, 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide disrupts this pathway and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the secretion of inflammatory cytokines, and reduce the proliferation of immune cells. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in lab experiments is its specificity for IRE1α. This allows researchers to selectively target this protein without affecting other components of the ER stress response pathway. However, one limitation is that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has relatively low potency compared to other IRE1α inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide. One area of interest is the development of more potent analogs of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, which may have greater efficacy in preclinical models. In addition, there is interest in exploring the use of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in combination therapies with other chemotherapeutic agents. Finally, there is interest in exploring the potential of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide as a therapeutic agent for diseases beyond cancer and neurodegeneration, such as autoimmune disorders.
合成法
The synthesis of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide involves a multistep process, which has been described in detail in several scientific publications. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This is then reacted with 4-iodo-2-methylphenylamine to form the amide intermediate. Finally, the nitro group is reduced to an amino group using palladium on carbon, resulting in the formation of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide.
科学的研究の応用
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several diseases, including multiple myeloma, glioblastoma, and rheumatoid arthritis. In addition, it has been shown to have a synergistic effect with other chemotherapeutic agents, suggesting that it may be useful in combination therapies.
特性
IUPAC Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-10(16)3-5-12(8)17-14(19)9-2-4-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDIJGUCKBJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)